

Application Notes and Protocols: Recombinant HIV-1 Integrase Assay with L-870810

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key catalytic activities: 3'-processing and strand transfer.[1] Due to its crucial role in the viral life cycle and the absence of a human homolog, HIV-1 integrase is a prime target for antiretroviral drug development. L-870,810 is a potent inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds. [2][3] It specifically inhibits the strand transfer step of the integration process.[2] This document provides detailed application notes and protocols for performing a recombinant HIV-1 integrase assay to evaluate the inhibitory activity of compounds like L-870,810.

Data Presentation: Inhibitory Activity against HIV-1 Integrase

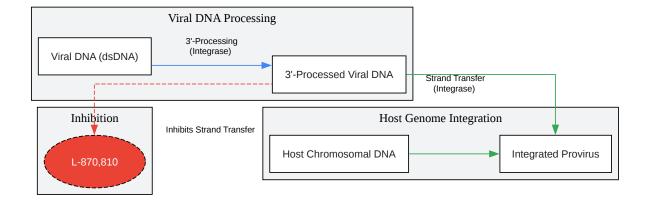
The following table summarizes the in vitro inhibitory activity of L-870,810 and other reference compounds against the strand transfer activity of recombinant HIV-1 integrase.



Compound	Target	Assay Type	IC50 (nM)	Reference
L-870,810	HIV-1 Integrase (Strand Transfer)	Biochemical	8	[4]
Raltegravir	HIV-1 Integrase (Strand Transfer)	Biochemical	85	[4]
L-731,988	HIV-1 Integrase (Strand Transfer)	Biochemical	80	[4]
S-1360	HIV-1 Integrase	Biochemical	20	
5-CITEP	HIV-1 Integrase (Strand Transfer)	Biochemical	650	[4]

Signaling Pathway: HIV-1 Integration and Inhibition by L-870,810

The integration of HIV-1 DNA into the host genome is a two-step process catalyzed by integrase. L-870,810 acts as a strand transfer inhibitor, blocking the second key step of this pathway.



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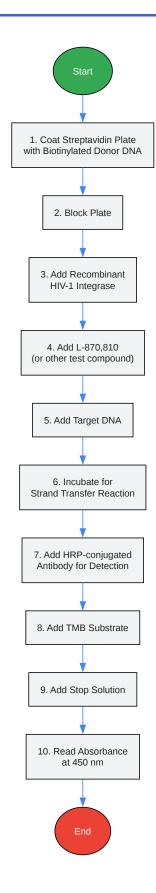


Caption: HIV-1 integration pathway and the mechanism of action of L-870,810.

Experimental Workflow: Recombinant HIV-1 Integrase Assay

The following diagram outlines the major steps in a typical non-radioactive, plate-based recombinant HIV-1 integrase assay.





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Caption: Experimental workflow for the recombinant HIV-1 integrase assay.



Experimental Protocols Materials and Reagents

- Recombinant full-length HIV-1 Integrase
- L-870,810 (or other test compounds) dissolved in DMSO
- Streptavidin-coated 96-well plates
- Biotinylated double-stranded donor substrate (DS) DNA (mimicking HIV-1 LTR U5 end)
- Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)
- HRP-labeled anti-Digoxigenin antibody (or antibody corresponding to the TS DNA modification)
- Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., Wash Buffer with 2% BSA)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 2N H2SO4)
- Plate reader capable of measuring absorbance at 450 nm

Assay Protocol

- Plate Preparation:
 - Dilute the biotinylated DS DNA to the desired concentration in Reaction Buffer.
 - Add 100 μL of the diluted DS DNA to each well of the streptavidin-coated 96-well plate.
 - Incubate for 1-2 hours at 37°C to allow for binding of the DS DNA to the plate.



- Wash the plate three times with 200 μL of Wash Buffer per well.
- Blocking:
 - Add 200 μL of Blocking Buffer to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate three times with 200 μL of Wash Buffer per well.
- Integrase and Inhibitor Addition:
 - Dilute the recombinant HIV-1 integrase to the working concentration in ice-cold Reaction Buffer.
 - Prepare serial dilutions of L-870,810 and control compounds in Reaction Buffer containing a final DMSO concentration of 1% or less.
 - \circ Add 50 µL of the diluted integrase to each well.
 - Immediately add 25 μL of the diluted inhibitor or control solution to the appropriate wells.
 For control wells (no inhibitor), add 25 μL of Reaction Buffer with the corresponding DMSO concentration.
 - Incubate for 30 minutes at 37°C.
- Strand Transfer Reaction:
 - Dilute the TS DNA to the desired concentration in Reaction Buffer.
 - Add 25 μL of the diluted TS DNA to each well to initiate the strand transfer reaction.
 - Incubate for 1-2 hours at 37°C.
- Detection:
 - \circ Wash the plate five times with 200 µL of Wash Buffer per well.



- Dilute the HRP-labeled antibody in Blocking Buffer according to the manufacturer's instructions.
- Add 100 μL of the diluted antibody to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate five times with 200 μL of Wash Buffer per well.
- Signal Development and Measurement:
 - Add 100 μL of TMB Substrate to each well.
 - Incubate at room temperature in the dark for 10-30 minutes, or until sufficient color development is observed.
 - Add 100 μL of Stop Solution to each well to quench the reaction.
 - Read the absorbance at 450 nm using a microplate reader.

Data Analysis

- Subtract the average absorbance of the no-enzyme control wells from all other absorbance values.
- Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of test well / Absorbance of noinhibitor control well))
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces the enzyme activity by 50%).

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